molecular formula C14H21NO3S B10810325 1-(4-Ethoxyphenyl)sulfonylazepane

1-(4-Ethoxyphenyl)sulfonylazepane

Cat. No.: B10810325
M. Wt: 283.39 g/mol
InChI Key: FPRAMBKOMHUTNN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)sulfonylazepane is an organic compound characterized by the presence of an azepane ring substituted with a 4-ethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)sulfonylazepane typically involves the reaction of azepane with 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)sulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.

    Substitution: The azepane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)sulfonylazepane is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonylazepane
  • 1-(4-Chlorophenyl)sulfonylazepane
  • 1-(4-Fluorophenyl)sulfonylazepane

Comparison: 1-(4-Ethoxyphenyl)sulfonylazepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethoxy group may enhance its solubility and interaction with biological targets, making it a compound of interest for further study.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO3S/c1-2-18-13-7-9-14(10-8-13)19(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3

InChI Key

FPRAMBKOMHUTNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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